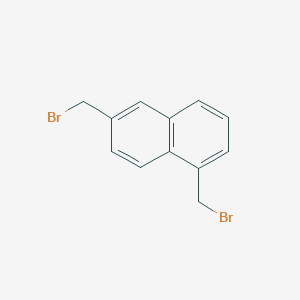
1,6-Bis(bromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 6 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,6-dimethylnaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful handling of bromine and other reagents to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield naphthylamines, while oxidation can produce naphthoquinones .
Applications De Recherche Scientifique
1,6-Bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Mécanisme D'action
The mechanism of action of 1,6-Bis(bromomethyl)naphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the nucleophile or electrophile involved .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(bromomethyl)naphthalene
- 1,5-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)naphthalene
Comparison: 1,6-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications .
Propriétés
Numéro CAS |
105789-69-3 |
|---|---|
Formule moléculaire |
C12H10Br2 |
Poids moléculaire |
314.01 g/mol |
Nom IUPAC |
1,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7-8H2 |
Clé InChI |
HFEMYLZYZUPETN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


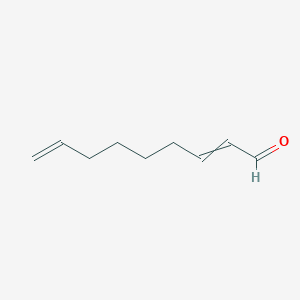
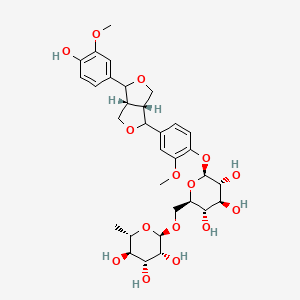
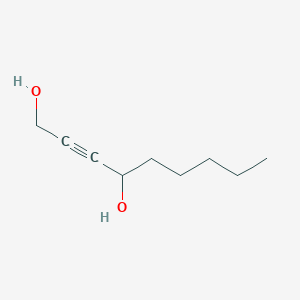
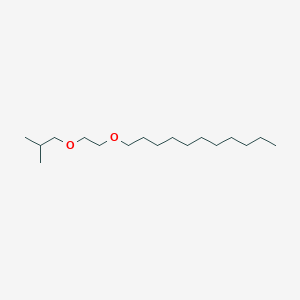
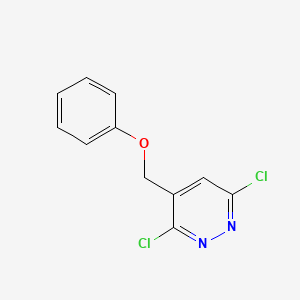
silane](/img/structure/B14331173.png)
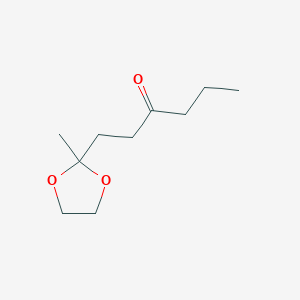

![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

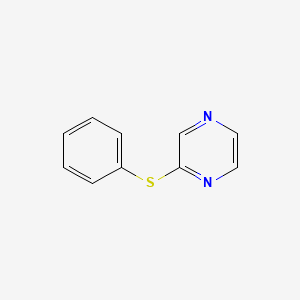
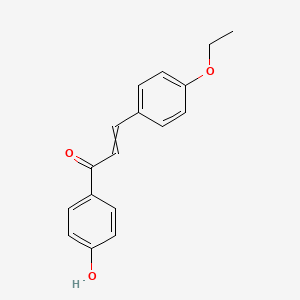
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
